

# "physicochemical properties of 2-Amino-6-methylphenol"

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## Compound of Interest

Compound Name: 2-Amino-6-methylphenol

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Amino-6-methylphenol**

## Authored by a Senior Application Scientist Introduction: The Molecular Profile of 2-Amino-6-methylphenol

**2-Amino-6-methylphenol**, identified by the CAS Number 17672-22-9, is an organic compound of significant interest in synthetic chemistry.<sup>[1]</sup> Its structure is characterized by a phenolic ring substituted with both an amino (-NH<sub>2</sub>) and a hydroxyl (-OH) group, as well as a methyl group (-CH<sub>3</sub>).<sup>[1]</sup> This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block and intermediate in the synthesis of a wide range of molecules, including dyes and pharmaceuticals.<sup>[1][2]</sup> The presence of the amino group makes the compound a weak base, while the hydroxyl group provides acidic properties and the capacity for hydrogen bonding, which influences its solubility.<sup>[1]</sup> This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective application.

Caption: Molecular Structure of **2-Amino-6-methylphenol**.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Amino-6-methylphenol** are crucial for predicting its behavior in chemical reactions, purification processes, and formulation development. These properties are summarized below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> NO                   | [1][3][4] |
| Molecular Weight  | 123.15 g/mol                                       | [1][4][5] |
| CAS Number        | 17672-22-9   | [1][3][5] |
| Appearance        | Pale yellow or dark brown solid/crystalline powder | [1][5]    |
| Melting Point     | 86 °C  | [5]       |
| Boiling Point     | 232.9 ± 28.0 °C (Predicted)                        | [5]       |
| Density           | 1.157 ± 0.06 g/cm <sup>3</sup> (Predicted)         | [5]       |
| pKa               | 10.10 ± 0.10 (Predicted)                           | [5]       |
| Flash Point       | 94.7 °C  | [5]       |
| Vapor Pressure    | 0.0377 mmHg at 25°C                                | [5]       |

## Solubility Profile

**2-Amino-6-methylphenol** is described as being soluble in polar solvents.[1] The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding, which enhances its solubility in protic solvents like water.[1] Conversely, its aromatic ring and methyl group provide some nonpolar character, allowing for solubility in various organic solvents.[6] Its solubility can be influenced by the pH of the solution; at lower pH, the amino group can be protonated, potentially increasing its aqueous solubility.[6]

## Spectroscopic and Analytical Characterization

A thorough understanding of a compound's structure and purity relies on modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the molecular structure. The  $^1\text{H}$  NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The  $^{13}\text{C}$  NMR would show characteristic peaks for the seven carbon atoms in their unique chemical environments.
- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key expected absorptions include O-H and N-H stretching bands (typically broad in the  $3200\text{-}3600\text{ cm}^{-1}$  region), C-H stretching from the aromatic ring and methyl group (around  $2850\text{-}3100\text{ cm}^{-1}$ ), and C=C stretching from the aromatic ring (in the  $1400\text{-}1600\text{ cm}^{-1}$  region).
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. For **2-Amino-6-methylphenol**, the molecular ion peak ( $\text{M}^+$ ) would be expected at an  $\text{m/z}$  ratio corresponding to its molecular weight (approximately 123.15).[7][8]
- UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is determined by the  $\pi$ -electron system of the aromatic ring. Substituents like -OH and -NH<sub>2</sub> can cause shifts in the absorption maxima ( $\lambda_{\text{max}}$ ) compared to unsubstituted benzene.[9]

## Experimental Protocols: A Practical Guide

The following sections outline standardized methodologies for determining the key physicochemical properties of **2-Amino-6-methylphenol**. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

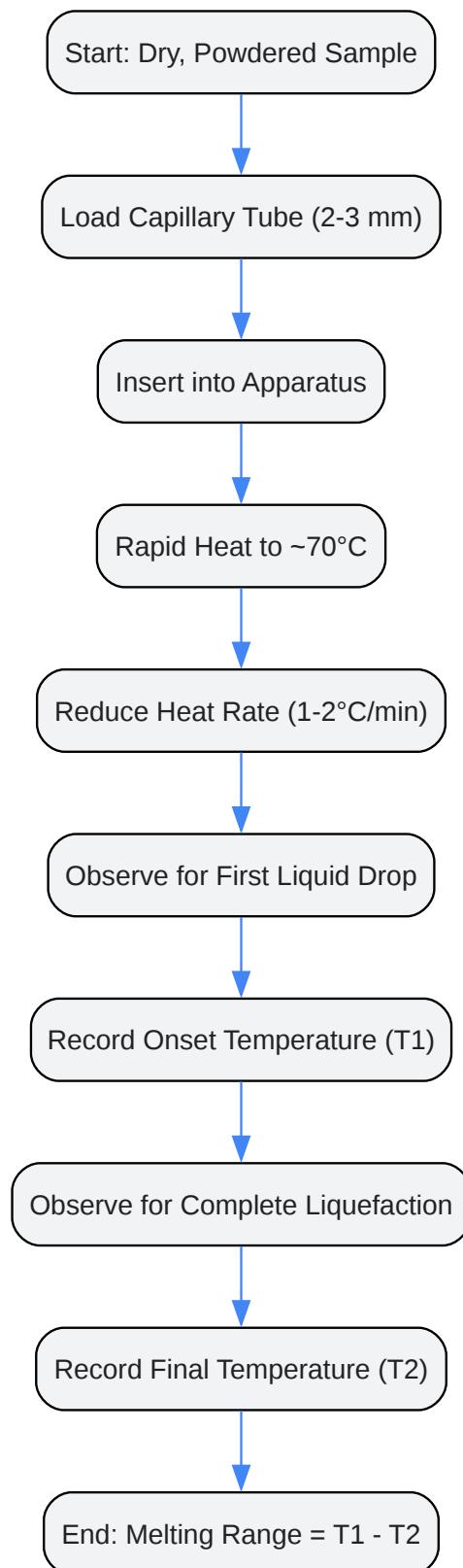
### Melting Point Determination via Capillary Method

**Causality:** The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for precise and reproducible measurements.

#### Methodology:

- **Sample Preparation:** Ensure the **2-Amino-6-methylphenol** sample is completely dry and finely powdered.

- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Protocol: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (86 °C).[5]
- Observation: Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range. For a pure compound, this range should be narrow ( $\leq 2$  °C).



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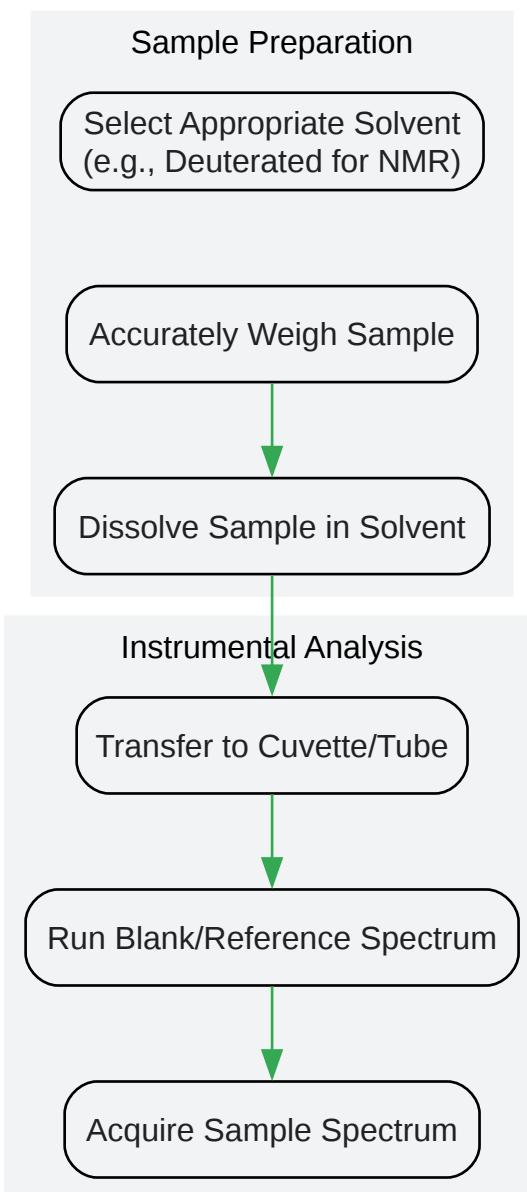
Caption: Workflow for Melting Point Determination.

## General Protocol for Spectroscopic Sample Preparation

**Causality:** Proper sample preparation is paramount for acquiring high-quality, artifact-free spectroscopic data. The choice of solvent is critical; it must dissolve the analyte without interfering with the spectral regions of interest. Deuterated solvents are required for NMR to avoid large solvent signals overwhelming the analyte's spectrum.

**Methodology:**

- **Solvent Selection:**
  - NMR: Choose a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in which the compound is soluble.
  - UV-Vis: Select a UV-transparent solvent (e.g., ethanol, methanol, water) that dissolves the compound.
  - IR (Solution): Use an IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>). Alternatively, for solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- **Sample Weighing:** Accurately weigh a precise amount of **2-Amino-6-methylphenol** required to achieve the desired concentration for the specific technique (e.g., 5-10 mg for NMR, µg/mL range for UV-Vis).
- **Dissolution:** Dissolve the weighed sample in the chosen solvent within a clean, appropriate container (e.g., NMR tube, volumetric flask). Use sonication if necessary to ensure complete dissolution.
- **Analysis:** Transfer the prepared solution to the appropriate cuvette or cell and place it in the spectrometer for analysis.
- **Blank Correction:** For UV-Vis, run a baseline spectrum with the pure solvent and subtract it from the sample spectrum to correct for solvent absorbance.



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Caption: General Workflow for Spectroscopic Analysis.

## Chemical Reactivity, Stability, and Handling

### Reactivity

**2-Amino-6-methylphenol** is a versatile intermediate in organic synthesis.<sup>[1]</sup> The amino group can undergo reactions typical of anilines, such as diazotization, while the phenolic hydroxyl

group can be alkylated or acylated. The aromatic ring is activated by both the -NH<sub>2</sub> and -OH groups, making it susceptible to electrophilic aromatic substitution.

## Stability and Storage

The compound is stable under normal conditions.[10] However, phenols and anilines are often susceptible to oxidation, which can lead to discoloration. For long-term integrity, it should be stored in a dry, dark place at refrigerated temperatures (2-8 °C).[5]

## Safety and Handling

According to safety data, **2-Amino-6-methylphenol** is classified as a warning-level hazard. It is considered an irritant and may be harmful if swallowed or inhaled.[11]

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists or if ingested.[10]

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